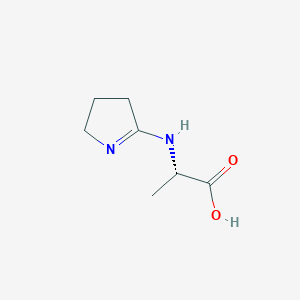
(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid is an organic compound that features a pyrrolidine ring attached to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid typically involves the reaction of a pyrrolidine derivative with an amino acid precursor. One common method involves the use of a protected amino acid, which is then deprotected after the pyrrolidine ring is introduced. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]phenol
- Benzonitrile, 3-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]
Uniqueness
(S)-2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)propanoic acid is unique due to its specific structure, which combines a pyrrolidine ring with an amino acid backbone. This structural feature allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that similar compounds may not.
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)propanoic acid |
InChI |
InChI=1S/C7H12N2O2/c1-5(7(10)11)9-6-3-2-4-8-6/h5H,2-4H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1 |
Clé InChI |
PWNNWRMEFBRGOE-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC1=NCCC1 |
SMILES canonique |
CC(C(=O)O)NC1=NCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















